molecular formula C12H15ClO3 B14003146 Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate CAS No. 91767-65-6

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate

Cat. No.: B14003146
CAS No.: 91767-65-6
M. Wt: 242.70 g/mol
InChI Key: PKNSTKFOOAFKHC-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the chlorination of ethyl 3-hydroxy-3-phenylbutanoate using thionyl chloride or phosphorus trichloride. This reaction introduces the chloro group at the 2-position of the butanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-chloro-3-oxo-3-phenylbutanoate.

    Reduction: Ethyl 3-hydroxy-3-phenylbutanol.

    Substitution: Ethyl 2-amino-3-hydroxy-3-phenylbutanoate or ethyl 2-thio-3-hydroxy-3-phenylbutanoate.

Scientific Research Applications

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and dehydrogenases.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid and alcohol. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Ethyl 2-chloro-3-hydroxy-3-phenylbutanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxy-3-phenylbutanoate: Lacks the chloro group, making it less reactive in substitution reactions.

    Ethyl 2-chloro-3-oxo-3-phenylbutanoate: Contains a carbonyl group instead of a hydroxy group, making it more susceptible to reduction reactions.

    Ethyl 2-amino-3-hydroxy-3-phenylbutanoate: Contains an amino group instead of a chloro group, making it more reactive in amide formation reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-chloro-3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-16-11(14)10(13)12(2,15)9-7-5-4-6-8-9/h4-8,10,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNSTKFOOAFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C1=CC=CC=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306072
Record name ethyl 2-chloro-3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91767-65-6
Record name NSC173985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-chloro-3-hydroxy-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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